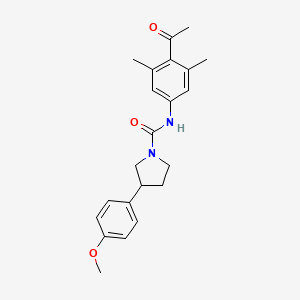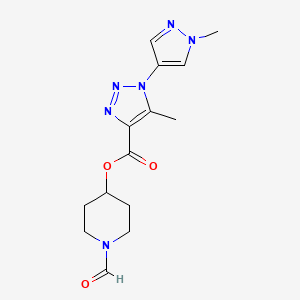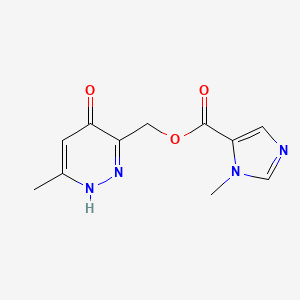![molecular formula C13H17ClO2S B7435163 4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol](/img/structure/B7435163.png)
4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol is a chemical compound that belongs to the class of organic compounds known as benzylthioethers. It is also known as CMO or 4-CMTB. This compound has been studied extensively in the scientific community due to its potential use as a drug molecule.
Wirkmechanismus
The mechanism of action of 4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes in the body. This inhibition may lead to a decrease in the production of certain proteins that are involved in the progression of diseases such as cancer and viral infections.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol have been studied extensively. It has been shown to have a significant effect on the growth and proliferation of cancer cells. It has also been shown to inhibit the replication of certain viruses such as HIV and hepatitis C. In addition, this compound has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol in lab experiments include its high purity, easy synthesis method, and potential as a drug molecule. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol. These include further research on its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential as a drug molecule for the treatment of various diseases. Additionally, the use of this compound in combination with other drugs may be explored to enhance its therapeutic potential.
Synthesemethoden
The synthesis of 4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol involves the reaction of 2-chloro-3-methylbenzyl chloride with sodium sulfide in the presence of a base. The resulting product is then further reacted with 1,4-dibromobutane to yield 4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol. This synthesis method has been reported in various research papers and has been shown to yield a high purity product.
Wissenschaftliche Forschungsanwendungen
4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol has been studied for its potential use as a drug molecule. It has been shown to have anticancer, antiviral, and antibacterial properties. This compound has also been studied for its potential as an anti-inflammatory agent. The scientific research application of 4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol is vast and has the potential to yield significant results in the field of medicine.
Eigenschaften
IUPAC Name |
4-[(2-chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2S/c1-10-3-2-4-11(12(10)14)17-9-13(15)5-7-16-8-6-13/h2-4,15H,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDAQKMFLQGHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)SCC2(CCOCC2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[5-(Difluoromethyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7435101.png)


![1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[1-(trifluoromethyl)cyclobutyl]urea](/img/structure/B7435116.png)
![1-[(1-Bromocyclopropyl)methyl]-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7435124.png)
![Methyl 2-[1-[(3,5-dimethyl-1-phenylpyrazol-4-yl)carbamoyl]pyrrolidin-3-yl]acetate](/img/structure/B7435125.png)
![1-propan-2-yl-5-[2-(2H-tetrazol-5-yl)pyrrolidine-1-carbonyl]piperidin-2-one](/img/structure/B7435133.png)
![1-[(2-Aminopyridin-3-yl)methyl]-3-[5-(difluoromethyl)-1-methylpyrazol-4-yl]urea](/img/structure/B7435143.png)
![methyl 2-[(3S)-2-propanoyl-3,4-dihydro-1H-isoquinolin-3-yl]acetate](/img/structure/B7435168.png)
![N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]furo[2,3-b]pyridine-5-carboxamide](/img/structure/B7435170.png)
![(1R,2R)-2-[4-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]triazol-1-yl]cyclopentan-1-ol](/img/structure/B7435177.png)
![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-3-[[3-(hydroxymethyl)oxolan-3-yl]methyl]urea](/img/structure/B7435183.png)
![2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7435186.png)